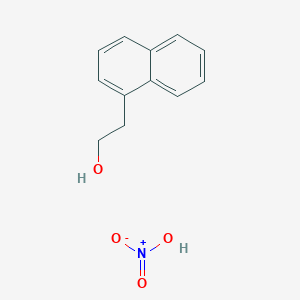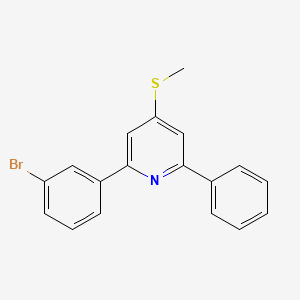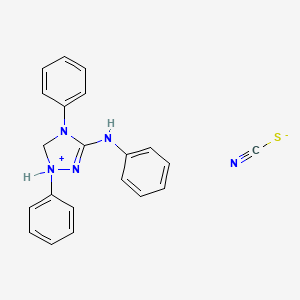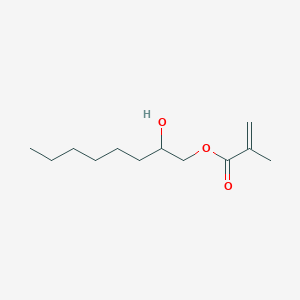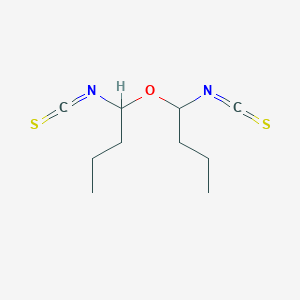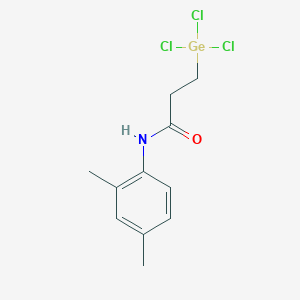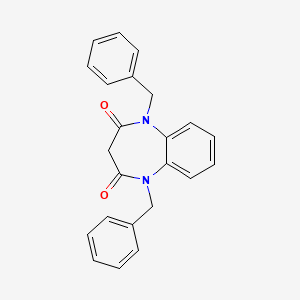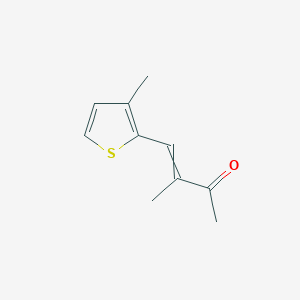
(Hepta-1,4-dien-4-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Hepta-1,4-dien-4-yl)benzene is an organic compound characterized by a benzene ring substituted with a hepta-1,4-dien-4-yl group. This compound is of interest due to its unique structure, which combines the aromatic stability of benzene with the reactivity of a conjugated diene system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Hepta-1,4-dien-4-yl)benzene typically involves the coupling of a benzene derivative with a hepta-1,4-diene precursor. One common method is the Heck reaction, where a palladium catalyst facilitates the coupling of a halobenzene with a hepta-1,4-diene under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic coupling reactions, optimized for large-scale synthesis. Continuous flow reactors and advanced catalytic systems can be employed to enhance yield and efficiency. The choice of catalysts, solvents, and reaction conditions is critical to achieving high purity and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(Hepta-1,4-dien-4-yl)benzene undergoes various chemical reactions, including:
Oxidation: The diene moiety can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Hydrogenation of the diene can yield the corresponding alkane using catalysts such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, and hydrogen peroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
(Hepta-1,4-dien-4-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of (Hepta-1,4-dien-4-yl)benzene involves its interaction with molecular targets through its conjugated diene system and aromatic ring. The diene can participate in cycloaddition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways and molecular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Hepta-1,6-dien-4-yl)benzene: Similar structure but with different diene positioning.
(Hepta-1,2-dien-3-yl)benzene: Another isomer with distinct reactivity.
Uniqueness
(Hepta-1,4-dien-4-yl)benzene is unique due to its specific diene positioning, which influences its reactivity and interaction with other molecules. This distinct structure allows for unique applications and properties compared to its isomers.
Eigenschaften
CAS-Nummer |
120814-20-2 |
|---|---|
Molekularformel |
C13H16 |
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
hepta-1,4-dien-4-ylbenzene |
InChI |
InChI=1S/C13H16/c1-3-8-12(9-4-2)13-10-6-5-7-11-13/h3,5-7,9-11H,1,4,8H2,2H3 |
InChI-Schlüssel |
GOIWAIKDGTWJCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=C(CC=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy-](/img/structure/B14295431.png)
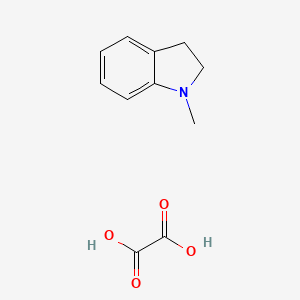
![N-(2-{[2-(Octadecylamino)ethyl]amino}ethyl)glycine](/img/structure/B14295439.png)
